molecular formula C8H6BrN3O B1524858 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1283108-13-3

3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B1524858
CAS No.: 1283108-13-3
M. Wt: 240.06 g/mol
InChI Key: HJKGVCYLZLWOGD-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a pyridine derivative with a suitable amidoxime under cyclization conditions to form the oxadiazole ring . The bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the development of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .

Comparison with Similar Compounds

  • 3-Bromo-5-(3-methyl-1,2,4-thiadiazol-5-yl)pyridine
  • 3-Bromo-5-(3-methyl-1,2,4-triazol-5-yl)pyridine
  • 3-Bromo-5-(3-methyl-1,3,4-oxadiazol-5-yl)pyridine

Uniqueness: 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKGVCYLZLWOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283108-13-3
Record name 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
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Synthesis routes and methods

Procedure details

A mixture of 5-bromo nicotinic acid(1.0 eq.) and CDI (1.1 eq) in DMF (0.25M) was stirred at 20° C. for 5 min and then N′-hydroxy ethanimidamide (1.1 eq) in pyridine (0.6 M) was added. The reaction mixture was stirred at 110° C. for 15 h, cooled to rt and poured into water. The title compound was isolated by filtration as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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